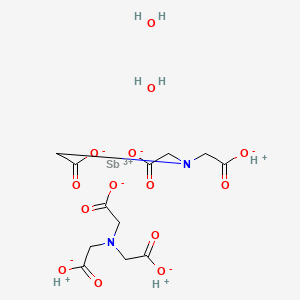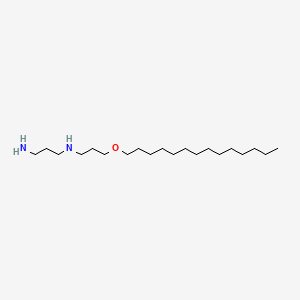
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine is a chemical compound with the molecular formula C20H44N2O. It is an organic compound that features a long alkyl chain, making it hydrophobic, and a diamine group, which imparts hydrophilic properties. This dual nature makes it useful in various applications, particularly in the field of surfactants and emulsifiers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine typically involves the reaction of 3-chloropropylamine with tetradecanol in the presence of a base to form the intermediate 3-(tetradecyloxy)propylamine. This intermediate is then reacted with 1,3-dibromopropane to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The reaction is typically carried out in a solvent such as toluene or ethanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction typically produces amines .
科学的研究の応用
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is employed in the study of cell membranes and as a component in liposome formulations.
Industry: It is used in the production of detergents, cosmetics, and other personal care products.
作用機序
The mechanism of action of N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine involves its interaction with lipid bilayers and cell membranes. The long alkyl chain allows it to integrate into lipid bilayers, while the diamine group can interact with polar head groups of lipids. This dual interaction can disrupt membrane integrity, making it useful in applications such as drug delivery .
類似化合物との比較
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- N-(3-(Tetradecyloxy)propyl)propane-1,3-diamine acetate
- N-(3-(Trimethoxysilyl)propyl)butylamine
Uniqueness
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine is unique due to its specific combination of a long alkyl chain and diamine group, which imparts both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifier compared to other similar compounds .
特性
CAS番号 |
68189-44-6 |
|---|---|
分子式 |
C20H44N2O |
分子量 |
328.6 g/mol |
IUPAC名 |
N'-(3-tetradecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C20H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21/h22H,2-21H2,1H3 |
InChIキー |
MUCWVNRLUFHAFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOCCCNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


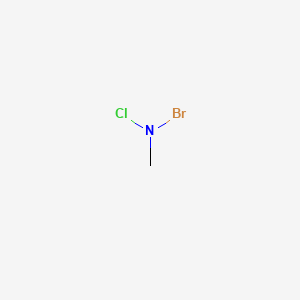
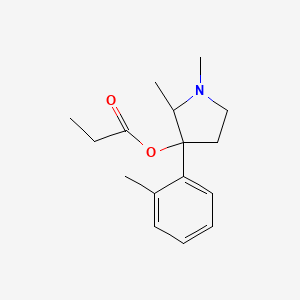
![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
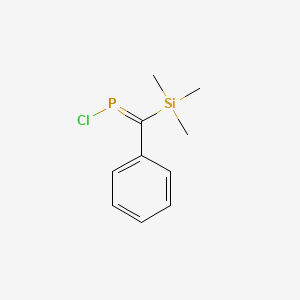
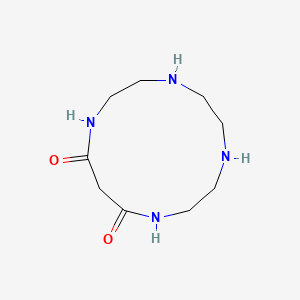

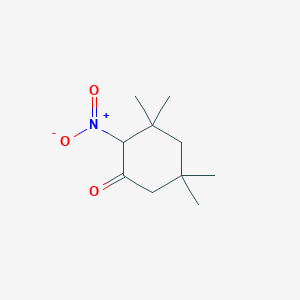
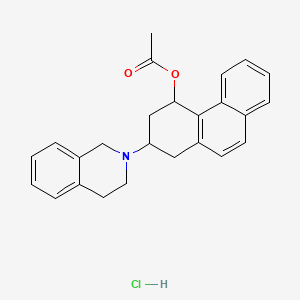
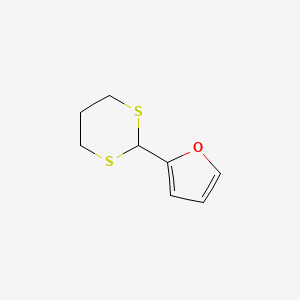

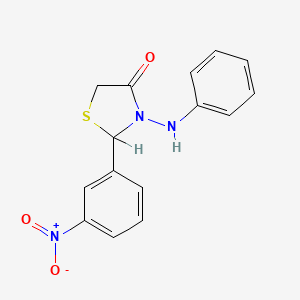
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

